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Compound of Interest

Compound Name: PD-1-IN-17

Cat. No.: B15612423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for the small

molecule immune checkpoint inhibitor PD-1-IN-17, also known as CA-170 or AUPM170. The

information presented is based on published preclinical studies and aims to offer a clear

perspective on its performance and mechanism of action, alongside a comparator molecule

from Bristol-Myers Squibb (BMS). This guide includes a critical evaluation of the available data,

including conflicting reports on its direct target engagement.

Overview of PD-1-IN-17 (CA-170)
PD-1-IN-17 (CA-170) is an orally bioavailable small molecule that has been investigated as a

dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell

Activation (VISTA), two critical negative regulators of T-cell function.[1][2][3] Developed by

Aurigene Discovery Technologies and Curis, Inc., it has progressed to Phase 1 clinical trials.[4]

[5][6] The primary rationale for its development is to offer an oral alternative to monoclonal

antibody-based immunotherapies, potentially with a better safety profile and the ability to target

multiple checkpoint pathways.[2][7]

Comparative In Vitro Activity
The following table summarizes the in vitro activity of PD-1-IN-17 (CA-170) in comparison to a

well-documented small molecule PD-L1 inhibitor from Bristol-Myers Squibb, BMS-202.
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Parameter
PD-1-IN-17 (CA-
170)

BMS-202
Reference
Compound
(Antibody)

Target(s) PD-L1, VISTA[1][2] PD-L1[8][9] PD-1/PD-L1

Assay Type
T-cell Proliferation

Rescue (Splenocytes)

PD-1/PD-L1 Binding

(HTRF)

PD-1/PD-L1 Binding

(HTRF)

Reported IC₅₀/EC₅₀

EC₅₀: 15.4 ± 1.3 nM

(rescue of

proliferation)[4]

IC₅₀: 18 nM[9]
IC₅₀: ~2 nM (BMS-

936559)[9]

Mechanism of Action

Proposed to induce a

defective ternary

complex of PD-1:PD-

L1[1][2]

Induces dimerization

of PD-L1[8]

Direct blockade of PD-

1/PD-L1 interaction

Independent Verification and Mechanistic
Controversy
A key aspect of evaluating any new therapeutic is the independent verification of its proposed

mechanism of action. While the initial developers of PD-1-IN-17 (CA-170) proposed that it

functions by binding to PD-L1 and inducing a defective ternary complex with PD-1, a

subsequent independent study has challenged this finding.[1][2][8]

A 2019 study by Musielak and colleagues used Nuclear Magnetic Resonance (NMR) and

Homogenous Time-Resolved FRET (HTRF) assays to investigate the direct binding of CA-170

to PD-L1.[8] Their findings, summarized below, suggest a lack of direct interaction, raising

questions about the primary mechanism of action.
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Finding by Musielak et al. (2019) Implication

No direct binding of CA-170 to human or mouse

PD-L1 observed via NMR spectroscopy.

Contradicts the proposed direct engagement of

PD-L1.

CA-170 did not disrupt the PD-1/PD-L1

interaction in an HTRF binding assay.

Suggests the functional effects may be

mediated through an alternative, indirect

mechanism.

The precursor peptide to CA-170 also showed

no direct binding to PD-L1.

Reinforces the conclusion that this chemical

scaffold may not directly target PD-L1.

This independent study highlights the need for further investigation to elucidate the precise

molecular mechanism through which PD-1-IN-17 exerts its immunological effects. The

observed in vivo anti-tumor activity may be attributable to its reported inhibition of VISTA or

other off-target effects.[10]

In Vivo Anti-Tumor Efficacy
Despite the debate surrounding its direct PD-L1 activity, PD-1-IN-17 (CA-170) has

demonstrated anti-tumor efficacy in syngeneic mouse models.
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Study Model Dosing Key Findings

Sasikumar et al.

(2021)[4]

CT26 Colon

Carcinoma
10 mg/kg, oral, daily

Increased proliferation

and activation of

tumor-infiltrating

CD4+ and CD8+ T-

cells.

Sasikumar et al.

(2021)[4]

MC38 Colon

Carcinoma
3 mg/kg, oral, daily

Increased IFN-γ and

Granzyme B secreting

CD8+ T-cells in blood

and tumor.

Pan et al. (2021)[10]
Carcinogen-induced

lung tumorigenesis
Not specified

Potent anti-cancer

efficacy, particularly

when combined with a

KRAS peptide

vaccine, linked to

VISTA antagonism.

Ashizawa et al. (2019)

(BMS-202)[8]

SCC-3 Tumor

(humanized mice)
Not specified

Demonstrated a clear

anti-tumor effect.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following

diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of PD-1/PD-L1 Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/1420-3049/24/15/2804
https://www.mdpi.com/1420-3049/24/15/2804
https://pmc.ncbi.nlm.nih.gov/articles/PMC12272145/
https://www.jstage.jst.go.jp/article/biomedres/40/6/40_243/_article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T-Cell

Tumor Cell

TCR

T-Cell Activation
(Proliferation, Cytokine Release)

Signal 1

PD-1

SHP-2

recruits

dephosphorylates
(inhibition)

MHC

Antigen Presentation

PD-L1

Inhibitory Signal

PD-1-IN-17
(CA-170)

Proposed Interaction
(Forms defective complex)

Click to download full resolution via product page

Caption: Proposed mechanism of PD-1-IN-17 (CA-170) in blocking the PD-1/PD-L1 inhibitory

pathway.

Experimental Workflow for In Vitro T-Cell Activation
Assay
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Cell Preparation T-Cell Stimulation & Inhibition Treatment Analysis

Isolate Human PBMCs Stimulate with
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Add recombinant
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Incubate for 72h Measure IFN-γ
release by ELISA

Click to download full resolution via product page

Caption: Workflow for assessing the rescue of T-cell function by PD-1-IN-17.

Experimental Protocols
T-Cell Proliferation Rescue Assay (adapted from
Sasikumar et al., 2021)
This assay measures the ability of a compound to rescue T-cell proliferation that has been

inhibited by the PD-1/PD-L1 interaction.

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human

donors using Ficoll-Paque density gradient centrifugation.

Stimulation and Inhibition: Plate PBMCs and stimulate with anti-CD3 and anti-CD28

antibodies to induce T-cell activation and PD-1 expression. Concurrently, add recombinant

human PD-L1 protein to the culture to engage PD-1 and inhibit T-cell proliferation.

Treatment: Add PD-1-IN-17 (CA-170) or a comparator compound at various concentrations

to the cell cultures.

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

Proliferation Measurement: Assess T-cell proliferation using a standard method such as [³H]-

thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for the rescue of T-

cell proliferation.
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Homogenous Time-Resolved FRET (HTRF) PD-1/PD-L1
Binding Assay (adapted from Musielak et al., 2019)
This biophysical assay directly measures the binding interaction between PD-1 and PD-L1 and

the ability of a compound to disrupt this interaction.

Reagent Preparation: Use recombinant human PD-1 and PD-L1 proteins tagged with

compatible FRET pairs (e.g., terbium cryptate and d2).

Assay Setup: In a microplate, combine the tagged PD-1 and PD-L1 proteins in an

appropriate assay buffer.

Compound Addition: Add serial dilutions of the test compound (e.g., PD-1-IN-17) or a known

inhibitor (e.g., BMS-202) to the wells.

Incubation: Incubate the plate at room temperature for a specified period to allow the binding

reaction to reach equilibrium.

Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the

fluorescence emission at two wavelengths.

Data Analysis: Calculate the HTRF ratio and determine the half-maximal inhibitory

concentration (IC₅₀) of the compound for the PD-1/PD-L1 interaction.

Conclusion
PD-1-IN-17 (CA-170) is a first-in-class, orally available small molecule that has shown

promising anti-tumor activity in preclinical models. Its dual targeting of PD-L1 and VISTA

presents a novel approach to cancer immunotherapy. However, the independent verification of

its direct binding to PD-L1 is currently contested in the scientific literature. This suggests that its

observed efficacy may be mediated through its effects on VISTA or other, yet to be fully

elucidated, mechanisms. Researchers and drug development professionals should consider

these conflicting findings when evaluating the potential of PD-1-IN-17 and designing future

studies. Further independent research is warranted to clarify its precise mechanism of action

and to validate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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